molecular formula C8H10Cl2FN3 B6187832 1-{8-fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride CAS No. 2648940-94-5

1-{8-fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride

Cat. No.: B6187832
CAS No.: 2648940-94-5
M. Wt: 238.1
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Description

1-{8-fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is a chemical compound with the CAS number 2648940-94-5. It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a fluorine atom at the 8th position of the imidazo[1,2-a]pyridine ring

Properties

CAS No.

2648940-94-5

Molecular Formula

C8H10Cl2FN3

Molecular Weight

238.1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{8-fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common synthetic route includes the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as aminopyridines and aldehydes, under acidic conditions.

  • Introduction of the Fluorine Atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 8th position.

  • Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride.

  • Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of 1-{8-fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride would be scaled up, with careful control of reaction conditions to ensure high yield and purity. The process would involve large-scale reactors, continuous flow chemistry, and rigorous purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{8-fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert functional groups within the molecule.

  • Substitution: Substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the imidazo[1,2-a]pyridine core, such as oxo derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

1-{8-fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated heterocycles on biological systems.

  • Industry: The compound can be used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 1-{8-fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-{8-fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:

  • Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but may have different substituents or functional groups.

  • Fluorinated heterocycles: Other fluorinated heterocyclic compounds may have similar properties but differ in their structure and reactivity.

Uniqueness: The uniqueness of 1-{8-fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride lies in its specific combination of the imidazo[1,2-a]pyridine core, the fluorine atom, and the methanamine group, which gives it distinct chemical and biological properties compared to other similar compounds.

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